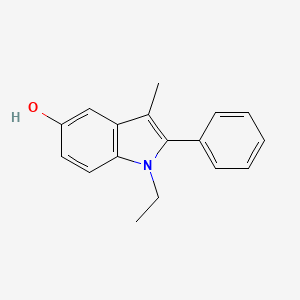
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with a suitable cyclohexanone derivative in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step processes that are optimized for high yield and purity. The use of microwave irradiation and one-pot, multi-component reactions can enhance the efficiency of the synthesis. These methods are advantageous as they reduce reaction times, minimize by-products, and are cost-effective .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, dihydroindoles, and quinonoid derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s effects are mediated through its ability to interact with cellular signaling pathways, influencing gene expression and protein function .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-phenylindole: Similar structure but lacks the ethyl group at the nitrogen atom.
2-Phenylindole: Lacks both the ethyl and methyl groups.
1-Ethyl-2-phenylindole: Similar but lacks the methyl group at the 3-position.
Uniqueness
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups at the nitrogen and 3-position, respectively, enhances its reactivity and potential biological activity compared to other indole derivatives .
Properties
CAS No. |
113738-77-5 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-ethyl-3-methyl-2-phenylindol-5-ol |
InChI |
InChI=1S/C17H17NO/c1-3-18-16-10-9-14(19)11-15(16)12(2)17(18)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3 |
InChI Key |
AKCIATRDGHFOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)O)C(=C1C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
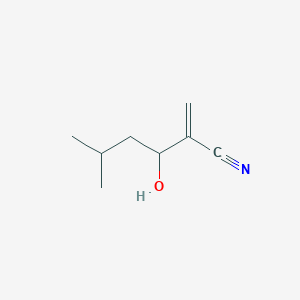
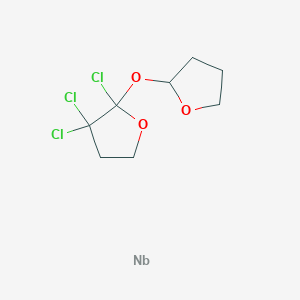
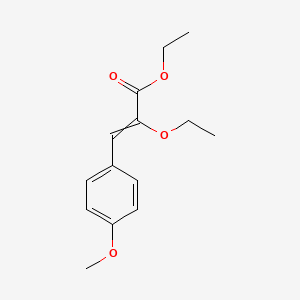

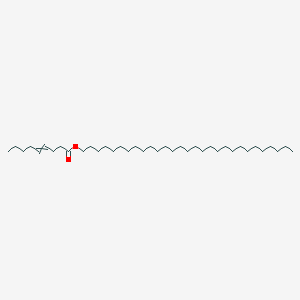
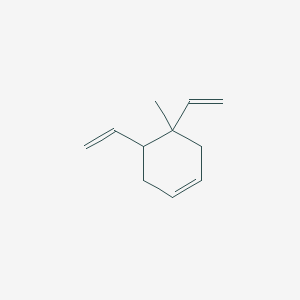
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)

![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)


